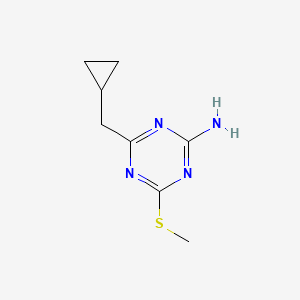
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine” is a derivative of the 1,3,5-triazine family. Triazines are a class of nitrogen-containing heterocycles. The “4-(Cyclopropylmethyl)” and “6-(methylsulfanyl)” parts refer to the substituents on the triazine ring. Cyclopropyl is a three-membered ring structure, and methylsulfanyl refers to a sulfur atom bonded to a methyl group .
Molecular Structure Analysis
The triazine ring is planar and aromatic, with nitrogen and carbon atoms alternating in the ring. The cyclopropylmethyl and methylsulfanyl groups will be attached to the carbon atoms in the 4 and 6 positions of the triazine ring .Chemical Reactions Analysis
Triazines can undergo reactions typical of aromatic compounds, such as electrophilic substitution. The reactivity of the compound can be influenced by the electron-donating or withdrawing nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the triazine core. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used as building blocks in organic synthesis .
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of enzymes involved in DNA replication and transcription. It can also be used to study the effects of apoptosis on cancer cells. However, one of the limitations of using this compound is its potential toxicity. It may be necessary to use protective equipment and handle it with care.
Zukünftige Richtungen
There are several future directions for the study of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine. One possible direction is to study its potential use as a fluorescent probe for the detection of DNA. Another direction is to study its potential use as an antiviral and antibacterial agent. Additionally, further research could be done to understand its mechanism of action and to develop new derivatives with improved biological activities.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It has a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Its mechanism of action is not fully understood, but it may act by inhibiting the activity of enzymes involved in DNA replication and transcription. While it has several advantages for use in lab experiments, it also has potential limitations due to its toxicity. There are several future directions for the study of this compound, including its potential use as a fluorescent probe for the detection of DNA and as an antiviral and antibacterial agent.
Synthesemethoden
The synthesis of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine involves the reaction of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazine with ammonia. The reaction is carried out in the presence of a catalyst at high temperature and pressure. The yield of the reaction is high, and the compound can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(cyclopropylmethyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S/c1-13-8-11-6(4-5-2-3-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYZHGXDQFBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)
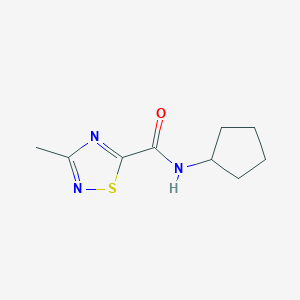
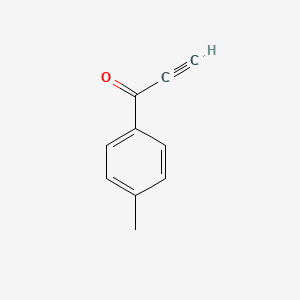
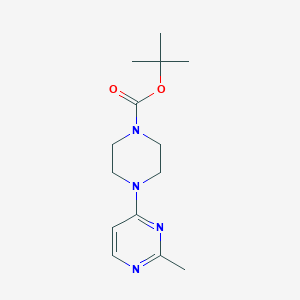
![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2853907.png)
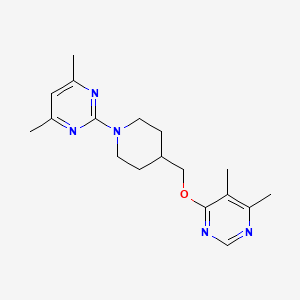
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
